molecular formula C10H21N3O B2800024 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one CAS No. 926273-56-5

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one

Cat. No.: B2800024
CAS No.: 926273-56-5
M. Wt: 199.298
InChI Key: DPCKIUMLFZFUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is a compound that belongs to the class of piperazines Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Properties

IUPAC Name

2-(diethylamino)-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-3-12(4-2)9-10(14)13-7-5-11-6-8-13/h11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCKIUMLFZFUDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one typically involves the reaction of diethylamine with a piperazine derivative. One common method is the alkylation of piperazine with diethylamine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated systems and advanced catalysts can optimize the reaction conditions, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticonvulsant Activity

Recent studies have indicated that derivatives of 2-(diethylamino)-1-(piperazin-1-yl)ethan-1-one exhibit significant anticonvulsant properties. In a series of experiments, these compounds were tested for their efficacy in various seizure models, including maximal electroshock seizure tests and pentylenetetrazole-induced seizures. The findings suggested that specific structural modifications could enhance their potency and selectivity against seizures, making them promising candidates for further development as anticonvulsants .

1.2 EP2 Receptor Antagonism

The compound has also been investigated as a potential antagonist of the EP2 receptor, which is implicated in various inflammatory processes and diseases. Research indicates that modifications to the structure of this compound can lead to high selectivity and potency against the EP2 receptor. Such antagonists may provide new therapeutic avenues for treating conditions exacerbated by EP2 receptor activity, including certain central nervous system disorders .

Cosmetic Applications

The compound's properties have led to exploration in cosmetic formulations. Its ability to act as an effective solvent and stabilizer can enhance the texture and stability of creams and lotions. Studies on cosmetic formulations emphasize the importance of safety and efficacy, suggesting that compounds like this compound could play a role in developing innovative cosmetic products .

Material Science

In material science, the compound's unique molecular structure allows it to be used in synthesizing novel polymers and materials with specific properties. Its application in creating advanced materials for drug delivery systems is particularly noteworthy, where it can facilitate controlled release mechanisms due to its chemical stability and compatibility with various substrates.

Data Table: Summary of Applications

Application AreaKey Findings/Uses
Anticonvulsant ActivityEffective in seizure models; potential for drug development
EP2 Receptor AntagonismHigh selectivity and potency; therapeutic implications
Cosmetic FormulationsEnhances stability and texture; potential for innovative products
Material ScienceUsed in synthesizing polymers; drug delivery systems

Case Studies

Case Study 1: Anticonvulsant Development

A recent study synthesized various analogs of this compound to evaluate their anticonvulsant activity. The results demonstrated that certain modifications significantly improved efficacy compared to existing anticonvulsants, suggesting that this compound could lead to new treatments for epilepsy .

Case Study 2: Cosmetic Formulation

In a comparative analysis of cosmetic products containing various stabilizers, formulations incorporating this compound showed superior stability under varying temperature conditions, indicating its potential as a reliable ingredient in skincare products .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Pyridyl)piperazine: Another piperazine derivative with applications in medicinal chemistry.

    1-(2-Methoxyphenyl)piperazine: Used in the synthesis of pharmaceuticals and as a research tool.

    1-(2-Chlorophenyl)piperazine: Known for its use in the study of serotonin receptors.

Uniqueness

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of applications. Its diethylamino group provides additional sites for chemical reactions, making it a valuable compound in both research and industrial settings .

Biological Activity

2-(Diethylamino)-1-(piperazin-1-yl)ethan-1-one, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified under piperazine derivatives, which are known for their diverse biological activities. Its structure includes a diethylamino group and a piperazinyl moiety, contributing to its interaction with various biological targets.

The mechanism of action for this compound involves:

  • Interaction with Receptors : The piperazine ring is known to modulate the activity of neurotransmitter receptors, particularly those involved in central nervous system (CNS) functions.
  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase, which suggests potential neuroprotective effects .

Anticonvulsant Activity

Research indicates that derivatives of piperazine, including this compound, exhibit anticonvulsant properties. A study reported that modifications in the piperazine structure led to enhanced efficacy in seizure models, highlighting the compound's potential in treating epilepsy .

Anticancer Properties

Piperazine derivatives have shown promise in cancer therapy. For instance, compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines. In vitro studies suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have been well-documented. Studies have shown that these compounds can inhibit bacterial growth and possess antifungal activities, suggesting their utility in treating infections .

Research Findings and Case Studies

Study Focus Findings
Anticonvulsant ActivityDemonstrated significant protection in seizure models (MES and scPTZ).
Cytotoxic EvaluationShowed selective cytotoxicity against breast cancer cell lines with good membrane permeability.
Enzyme InhibitionInhibited human acetylcholinesterase, indicating potential neuroprotective effects.

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